2-Amino-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Amino-4,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Amino-4,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize the production rate and minimize by-products . The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-4,5-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 2-Amino-4-methylbenzene-1-sulfonamide
- 2-Amino-5-methylbenzene-1-sulfonamide
- 4-Amino-2,5-dimethylbenzene-1-sulfonamide
Comparison: Compared to its similar compounds, 2-Amino-4,5-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a distinct compound in its class .
Properties
IUPAC Name |
2-amino-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFADJHQRJDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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